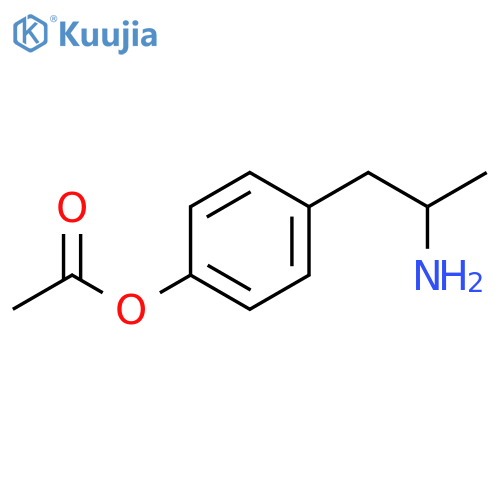Cas no 96750-10-6 (Phenol, 4-(2-aminopropyl)-, 1-acetate)

96750-10-6 structure
商品名:Phenol, 4-(2-aminopropyl)-, 1-acetate
CAS番号:96750-10-6
MF:C11H15NO2
メガワット:193.242303133011
CID:5571063
Phenol, 4-(2-aminopropyl)-, 1-acetate 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-(2-aminopropyl)-, 1-acetate
-
- インチ: 1S/C11H15NO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6,8H,7,12H2,1-2H3
- InChIKey: NDIFEODVMGQVDU-UHFFFAOYSA-N
- ほほえんだ: C1(OC(=O)C)=CC=C(CC(N)C)C=C1
じっけんとくせい
- 密度みつど: 1.070±0.06 g/cm3(Predicted)
- ふってん: 297.1±23.0 °C(Predicted)
- 酸性度係数(pKa): 9.79±0.10(Predicted)
Phenol, 4-(2-aminopropyl)-, 1-acetate 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
96750-10-6 (Phenol, 4-(2-aminopropyl)-, 1-acetate) 関連製品
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
